(3-Bromobutyl)cyclohexane
Description
(3-Bromobutyl)cyclohexane is an alicyclic brominated hydrocarbon composed of a cyclohexane ring substituted with a bromine atom at the third carbon of a butyl chain. Its molecular formula is C₁₀H₁₉Br, with a molecular weight of 219.17 g/mol. The bromine substituent imparts moderate polarity compared to unsubstituted cyclohexane, influencing its solubility, reactivity, and applications. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate due to the bromine atom’s ability to act as a leaving group in nucleophilic substitution reactions . Its physical properties, such as boiling point (~180°C, estimated) and density (~0.9–1.0 g/cm³), are intermediate between cyclohexane and longer-chain bromoalkanes, making it suitable for specialized solvent systems or extraction processes .
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
3-bromobutylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
SJVOAEYMLPIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCCC1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromobutyl)cyclohexane can be synthesized through the bromination of butylcyclohexane. The process typically involves the following steps:
Bromination: Butylcyclohexane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromobutyl group.
Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of butylcyclohexane are brominated using bromine in the presence of a radical initiator.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
(3-Bromobutyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-Bromobutyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
The bromine substituent and butyl chain length significantly alter physical properties compared to structurally related compounds. Key differences include:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Polarity |
|---|---|---|---|---|
| (3-Bromobutyl)cyclohexane | 219.17 | ~180 (estimated) | ~0.95 | Moderate |
| (Bromomethyl)cyclohexane | 177.08 | 165–170 | 1.12 | Low |
| Cyclohexane | 84.16 | 80.7 | 0.779 | Non-polar |
| Butylcyclohexane | 140.27 | 172 | 0.80 | Very low |
- This compound has a higher boiling point than cyclohexane due to increased molecular weight and van der Waals interactions from the butyl chain. Its polarity is higher than cyclohexane but lower than alcohols or ketones, enabling selective extraction of semi-polar compounds .
- (Bromomethyl)cyclohexane , with a shorter alkyl chain, exhibits lower boiling point and higher density due to tighter molecular packing .
- Cyclohexane serves as a benchmark non-polar solvent but lacks the reactivity of brominated analogs .
Chemical Reactivity
The position and size of the bromine substituent influence reactivity:
- This compound undergoes SN2 reactions slower than (bromomethyl)cyclohexane due to steric hindrance from the butyl chain. However, its bromine atom remains a viable leaving group in alkylation or elimination reactions .
- Cyclohexane derivatives with ketone or hydroxyl groups (e.g., ketamine analogs) show distinct reactivity, such as neutral losses of 57 Da in mass spectrometry, unlike brominated analogs .
- Methylcyclohexane lacks halogen-driven reactivity and is primarily used as a solvent or fuel additive .
Spectroscopic Characteristics
- Mass Spectrometry (MS): Bromine’s isotopic pattern (¹⁰⁰% ⁷⁹Br, ⁹⁸% ⁸¹Br) in this compound produces a doublet base peak. This contrasts with cyclohexane derivatives bearing ketones, which exhibit neutral losses of 57 Da .
- NMR Spectroscopy: The cyclohexane ring protons resonate at δ 1.4–1.8 ppm, while the bromobutyl chain shows signals at δ 3.4 (CH₂Br) and δ 1.2–1.6 (CH₂ groups). This differs from (bromomethyl)cyclohexane, where the CH₂Br group appears upfield due to reduced steric effects .
Biodegradability and Environmental Impact
- This compound is less biodegradable than cyclohexane or methylcyclohexane due to the bulky bromobutyl group, which hinders enzymatic action .
- Cyclohexane and its methyl/ethyl derivatives degrade rapidly under sulfate-amended conditions, whereas dimethyl isomers and brominated analogs persist longer .
Biological Activity
(3-Bromobutyl)cyclohexane is a brominated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and studies.
- Molecular Formula : C10H19Br
- Molecular Weight : 221.17 g/mol
- Structure : The compound consists of a cyclohexane ring substituted with a 3-bromobutyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on cellular systems and its potential therapeutic applications.
- Antimicrobial Activity : Some studies suggest that brominated compounds can exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
- Cytotoxicity : Research indicates that certain brominated aliphatic compounds can induce cytotoxic effects in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of several brominated compounds, including this compound. The results indicated that:
- The compound demonstrated significant activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- No significant activity was observed against Gram-negative bacteria, suggesting a selective mechanism of action.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control | >128 | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines. The findings revealed:
- IC50 values indicating that the compound inhibited cell growth with an IC50 of 15 µM after 48 hours of treatment.
- Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound may induce apoptosis via intrinsic pathways.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 25 |
| MDA-MB-231 | 20 | 30 |
Safety and Toxicity
The safety profile of this compound has not been extensively studied; however, preliminary toxicity assessments indicate potential irritative effects on skin and eyes. Further toxicological studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
